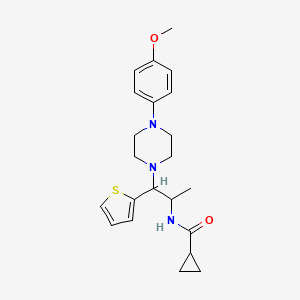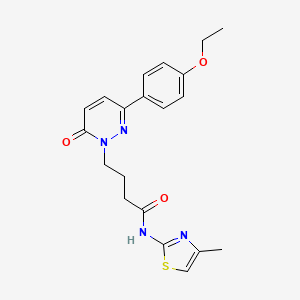
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide information about the functional groups present in the compound.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, the types of bonds (ionic, covalent, etc.), and any interesting features of its structure.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could include its behavior in different conditions (e.g., heat, cold, presence of certain substances), and what products are formed.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).科学的研究の応用
Metabolism and Derivative Synthesis
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide is related to compounds studied for their metabolism properties. For instance, ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, a similar compound, has been studied for its metabolism in mice, leading to hydroxylated and methoxy derivatives. These derivatives are considered to be 4-(substituted)phenyl compounds, with different isomers exhibiting varying biological activities (Temple & Rener, 1992).
Antimicrobial Activity
Research on derivatives of similar compounds has shown potential in antimicrobial applications. For example, a study on Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds revealed the synthesis of certain compounds with significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Antifungal and Antibacterial Activities
Compounds with structural similarities have also been reported to possess antifungal and antibacterial activities. A study on novel heterocyclic compounds synthesized from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid showed antimicrobial and antifungal activities, highlighting the potential of these compounds in treating microbial infections (Sayed et al., 2003).
Synthesis and Biological Activity
The synthesis of novel compounds with potential biological activities, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, has been explored. These compounds were synthesized from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. Studies like this provide insights into the synthesis methods and potential applications of compounds related to 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide (Koza et al., 2013).
Antinociceptive Activity
Related compounds have been studied for their antinociceptive (pain-relieving) properties. A study involving derivatives of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and 3‐[6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]propanamide demonstrated significant antinociceptive activity, suggesting potential applications in pain management (Doğruer et al., 2000).
Synthesis of Novel Derivatives
The synthesis of novel derivatives, such as imidazopyridazinone derivatives with expected biological activity, has been a subject of study. These derivatives were synthesized through a series of reactions, starting with 4-anthracen-9-yl-4-oxo-but-2-enoic acid, and showed antibacterial activity (Abubshait, 2007).
Safety And Hazards
This involves understanding any risks associated with handling or using the compound. This could include toxicity, flammability, environmental impact, etc.
将来の方向性
This involves speculating on potential future research directions. This could be based on current limitations, unanswered questions, or potential applications of the compound.
Please consult with a professional chemist or a reliable source for accurate information.
特性
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-27-16-8-6-15(7-9-16)17-10-11-19(26)24(23-17)12-4-5-18(25)22-20-21-14(2)13-28-20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWDVHLYEXACCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)
![{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone](/img/structure/B2823214.png)
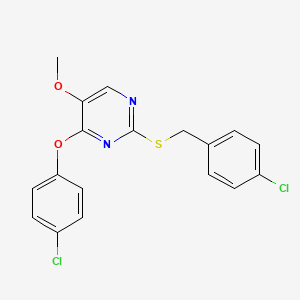
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)
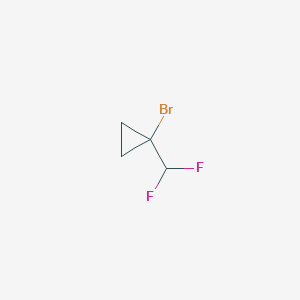
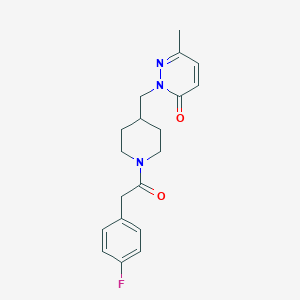
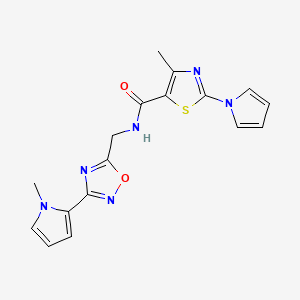
![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)
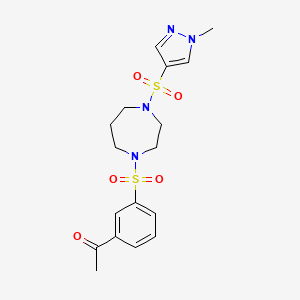
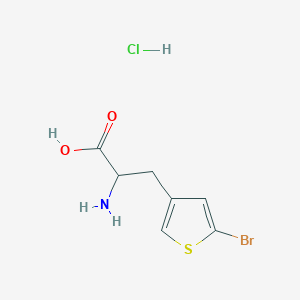
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)
